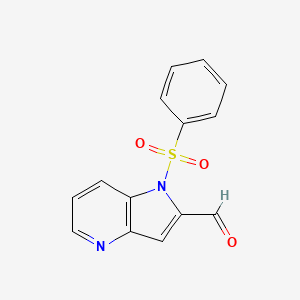

1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

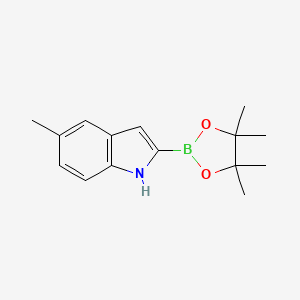

“1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde” is a complex organic compound. It contains an azaindole group, which is a type of heterocyclic compound, a phenylsulfonyl group, and an aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an azaindole ring (a type of heterocycle), a phenylsulfonyl group (a type of sulfonyl group attached to a phenyl ring), and an aldehyde group .

Applications De Recherche Scientifique

Azaindoles in Drug Discovery

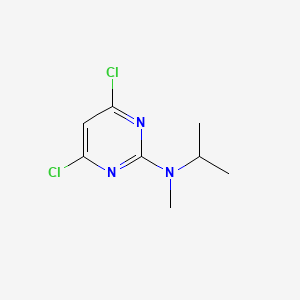

Azaindole derivatives, including structures akin to 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, are extensively researched for their potential as kinase inhibitors, contributing significantly to drug discovery and development. The azaindole moiety serves as a core structure for designing molecules with high affinity and specificity towards various kinases, a class of enzymes critical in signaling pathways associated with cancer and other diseases. Studies highlight the versatility of azaindoles in achieving potent inhibitory activity against a wide range of kinases, paving the way for the development of targeted therapies (J. Mérour, F. Buron, K. Plé, P. Bonnet, S. Routier, 2014).

Environmental Impact of Chemical Synthesis

Research on the environmental safety and biodegradability of chemicals used in various industries, including those related to the synthesis and application of complex organic compounds like 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, is crucial. Studies compile extensive data on the environmental properties, fate, and toxicity of surfactants and their feedstocks, emphasizing the importance of conducting both prospective and retrospective risk assessments for high-volume chemicals. These assessments ensure that substances widely released into the environment, directly or indirectly related to the chemical industry's outputs, do not adversely impact aquatic or sediment environments at current levels of use (C. Cowan-Ellsberry, S. Belanger, et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The compound 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde, also known as 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely depending on the specific targets and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-10-11-9-13-14(7-4-8-15-13)16(11)20(18,19)12-5-2-1-3-6-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRRIKGTACOIFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-b]pyridine,3-(4-piperidinyl)-](/img/no-structure.png)

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)